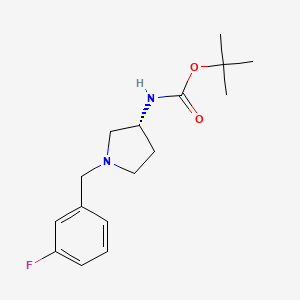(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 876162-15-1
Cat. No.: VC5169720
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 876162-15-1 |
|---|---|
| Molecular Formula | C16H23FN2O2 |
| Molecular Weight | 294.37 |
| IUPAC Name | tert-butyl N-[(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |
| Standard InChI Key | GTZGSEIULCPYBX-CQSZACIVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl -[1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate, reflects its three-dimensional architecture. Key structural elements include:
-
A pyrrolidine ring serving as the central scaffold.
-
A 3-fluorobenzyl group attached to the nitrogen atom at position 1 of the pyrrolidine ring.
-
A tert-butyl carbamate moiety at position 3, contributing to steric bulk and metabolic stability .
The (R)-enantiomer’s stereochemistry is critical for its biological interactions, as evidenced by studies on analogous compounds where enantiomeric purity influenced receptor binding . Computational modeling reveals that the 3-fluorobenzyl group engages in hydrophobic interactions, while the carbamate participates in hydrogen bonding .
Table 1: Physico-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 294.36 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F | |
| Enantiomeric Purity | >98% (R)-configuration |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility:
Step 1: Pyrrolidine Ring Formation
-
Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .
Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
-
The pyrrolidine nitrogen undergoes alkylation using 3-fluorobenzyl bromide in the presence of a base (e.g., KCO) to introduce the aryl group .
Step 3: Carbamate Formation
-
Reaction with tert-butyl chloroformate in dichloromethane installs the carbamate group, with the (R)-configuration preserved via chiral auxiliaries or asymmetric catalysis .
Step 4: Purification
Table 2: Optimization of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HSO, 80°C, 12h | 75 | 90 |
| 2 | 3-Fluorobenzyl bromide, KCO, DMF | 82 | 95 |
| 3 | tert-Butyl chloroformate, EtN | 88 | 97 |
Pharmacological and Biological Applications
Anti-Inflammatory Activity
(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate exhibits potent formyl peptide receptor 2 (FPR2) agonist activity, as demonstrated in microglial cell models . Key findings include:
-
Suppression of Pro-Inflammatory Cytokines: At 10 µM, the compound reduced IL-6 and TNF-α production by 60–70% in lipopolysaccharide-stimulated cells .
-
Mitochondrial Protection: Restored ATP synthesis rates by 40% in stressed cells, suggesting neuroprotective potential .
Comparative Analysis with Structural Analogs
vs. (S)-Enantiomer
vs. Non-Fluorinated Analogs
-
The 3-fluoro substituent enhances metabolic stability ( h in human microsomes) vs. 1.8 h for non-fluorinated analogs.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume